Pramipexole dimer

CAS No.: 1973461-14-1

Cat. No.: VC3024181

Molecular Formula: C20H32N6S2

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1973461-14-1 |

|---|---|

| Molecular Formula | C20H32N6S2 |

| Molecular Weight | 420.6 g/mol |

| IUPAC Name | (6S)-6-N-[3-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]-2-methylpentyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

| Standard InChI | InChI=1S/C20H32N6S2/c1-3-14(24-13-5-7-16-18(9-13)28-20(22)26-16)11(2)10-23-12-4-6-15-17(8-12)27-19(21)25-15/h11-14,23-24H,3-10H2,1-2H3,(H2,21,25)(H2,22,26)/t11?,12-,13-,14?/m0/s1 |

| Standard InChI Key | FDILCXYULUBXSL-QPPOZKHWSA-N |

| Isomeric SMILES | CCC(C(C)CN[C@H]1CCC2=C(C1)SC(=N2)N)N[C@H]3CCC4=C(C3)SC(=N4)N |

| SMILES | CCC(C(C)CNC1CCC2=C(C1)SC(=N2)N)NC3CCC4=C(C3)SC(=N4)N |

| Canonical SMILES | CCC(C(C)CNC1CCC2=C(C1)SC(=N2)N)NC3CCC4=C(C3)SC(=N4)N |

Introduction

Chemical Properties and Structure

Pramipexole dimer exists in various forms with different chemical properties depending on the specific variant. The table below summarizes key chemical characteristics of different pramipexole dimer variants:

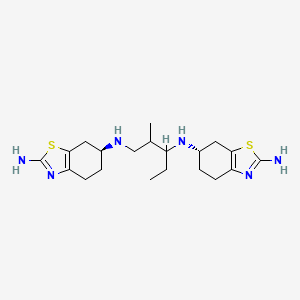

The structural arrangement involves two pramipexole molecules (each containing a 4,5,6,7-tetrahydrobenzothiazole-2,6-diamine core) connected through various linking mechanisms, resulting in different structural variants with distinct properties .

Types and Variants of Pramipexole Dimer

Several types and variants of pramipexole dimer have been identified and characterized, each with distinct properties and structures:

These variants arise from different synthetic processes or degradation pathways of pramipexole, resulting in diverse chemical structures and properties .

Physical Properties and Characteristics

The physical properties of pramipexole dimers are essential for their identification, characterization, and proper storage. The following table summarizes these key physical properties:

These physical characteristics guide quality control, proper storage, and handling of pramipexole dimer compounds in analytical and research applications .

Pramipexole dimers serve critical functions in pharmaceutical quality control, particularly in the manufacturing and testing of pramipexole formulations. As characterized impurities, they are used as reference standards that comply with regulatory guidelines established by organizations such as the USP, EMA, JP, and BP .

The primary analytical applications include:

-

Method Development: Used to develop and optimize analytical methods for detecting and quantifying impurities in pramipexole formulations .

-

Method Validation: Employed as reference standards to validate analytical methods used in quality control laboratories .

-

Quality Control Testing: Utilized in routine testing to ensure pramipexole formulations meet established purity specifications, with impurity levels typically required to be ≤0.15%.

-

Regulatory Compliance: Essential for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to demonstrate the ability to detect and control impurities in pharmaceutical products .

-

Structure Elucidation: Commercial pramipexole dimer reference standards often include detailed Structure Elucidation Reports (SER), providing comprehensive characterization data for analytical purposes .

The accurate quantification of pramipexole dimers in pharmaceutical formulations is crucial for ensuring product safety and efficacy, as excessive impurity levels could potentially affect therapeutic outcomes or safety profiles .

Relationship to Parent Drug Pramipexole

Understanding pramipexole dimers requires context regarding their parent compound, pramipexole. As a non-ergoline dopamine agonist, pramipexole is widely used in:

-

Treatment of Parkinson's disease: Both early-stage and advanced disease management .

-

Management of restless legs syndrome (RLS): Controls the urge to move legs, particularly during night hours .

-

Off-label applications: Including cluster headache treatment and mitigation of sexual dysfunction associated with selective serotonin reuptake inhibitor (SSRI) antidepressants .

Pharmacologically, pramipexole exhibits high affinity for dopamine D2 receptor subtypes while showing low affinity for D1 receptors . Its affinity for D3 receptors is 5-7 times higher compared to D2 receptors, contributing to its distinctive therapeutic profile .

Pramipexole is available in both immediate-release and sustained-release formulations, with the latter providing more stable plasma concentrations over 24 hours . Studies have demonstrated that pramipexole can significantly improve motor symptoms in early Parkinson's disease patients and delay the need for levodopa therapy .

While pramipexole dimers share structural elements with the parent compound, their pharmacological activities remain largely uncharacterized. Their primary significance lies in quality control rather than therapeutic applications .

Research Findings and Recent Studies

-

Dopamine Transporter (DAT) Interactions: Research suggests that pramipexole can induce the formation of DAT dimers, as observed in striatal samples under specific laboratory conditions . One study demonstrated that "Pramipexole induces the formation of DAT dimers" in striatal samples blotted under non-reducing conditions .

-

Neuroprotective Mechanisms: While primarily focused on pramipexole rather than its dimers, studies have shown that pramipexole can prevent ischemic cell death via mitochondrial pathways . One investigation concluded that "Pramipexole produced neurological recovery through mitochondrial-mediated survival pathways in ischemic stroke" . Such findings highlight the importance of compound purity in maintaining therapeutic efficacy.

-

Synthetic Process Optimization: Research has developed improved methods for pramipexole synthesis that aim to minimize dimer formation, with advancements in reaction conditions, catalyst selection, and purification techniques . These studies detail specific parameters such as temperature ranges, solvent systems, and reaction times that influence impurity profiles .

-

Structural Characterization: Advanced analytical techniques have enabled detailed structural characterization of various pramipexole dimer impurities, providing essential information for their identification and quantification in pharmaceutical formulations .

The limited information directly addressing pramipexole dimers in the scientific literature underscores the need for further research, particularly regarding potential biological activities or interactions of these compounds beyond their current recognition as monitored impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume